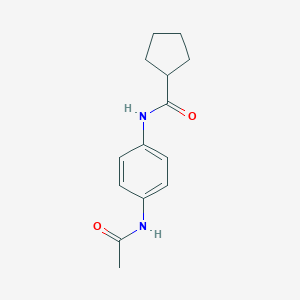
N-(4-acetamidophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and a phenyl ring substituted with an acetylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetylaminophenylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, solvents, and purification techniques to increase yield and reduce production costs.
Chemical Reactions Analysis
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- can be compared with similar compounds such as:
Cyclopentanecarboxamide, N-(4-(aminophenyl)-): This compound lacks the acetyl group, which can significantly alter its chemical reactivity and biological activity.
Cyclohexanecarboxamide, N-(4-(acetylamino)phenyl)-: The substitution of the cyclopentane ring with a cyclohexane ring can affect the compound’s steric properties and interactions with molecular targets.
The uniqueness of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-12-6-8-13(9-7-12)16-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FMIUBAFYPMIGKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dibromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B311303.png)












